![molecular formula C14H20N2O3 B13198805 {1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13198805.png)
{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is characterized by the presence of an amino group, a nitrophenyl group, and a cyclopentylmethanol moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amination: Conversion of the nitro group to an amino group.
Alkylation: Formation of the cyclopentylmethanol moiety.
Coupling: Combining the amino-nitrophenyl and cyclopentylmethanol fragments under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol undergoes various types of chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups on the phenyl ring or the cyclopentyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reagents like bromine (Br2) or chlorination reagents like thionyl chloride (SOCl2) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amino alcohols .
Aplicaciones Científicas De Investigación
{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of {1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the nitrophenyl group may participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- {1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentyl}methanol
- {1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentyl}methanol
- {1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclohexyl}methanol
Uniqueness
{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol is unique due to its specific substitution pattern on the phenyl ring and the presence of a cyclopentylmethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C14H20N2O3 |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
[1-[2-amino-1-(3-nitrophenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C14H20N2O3/c15-9-13(14(10-17)6-1-2-7-14)11-4-3-5-12(8-11)16(18)19/h3-5,8,13,17H,1-2,6-7,9-10,15H2 |
Clave InChI |
VSQRKBHRQFXQOP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CO)C(CN)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-[6-(propan-2-ylsulfanyl)hexyl]carbamate](/img/structure/B13198723.png)
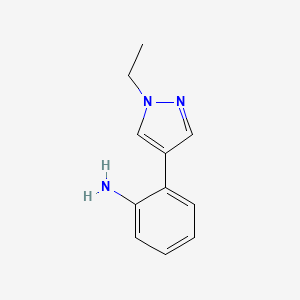
![tert-butyl N-[4-(3-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13198741.png)
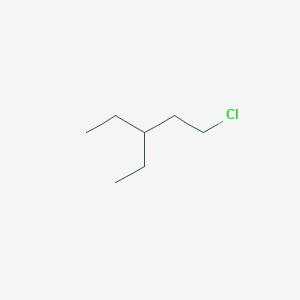
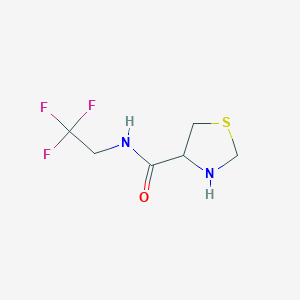
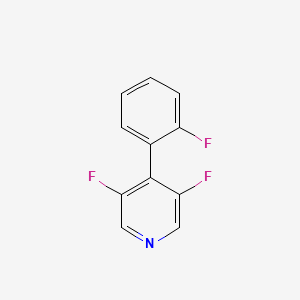
![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]-2-methylpropanamide](/img/structure/B13198768.png)

![2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13198775.png)
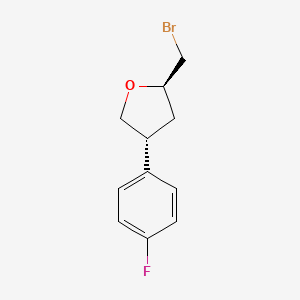
![1-Cyclopropyl-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B13198782.png)
![3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL](/img/structure/B13198787.png)
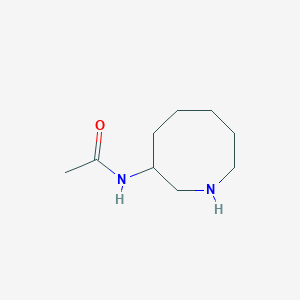
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13198790.png)
